molecular formula C9H10BrNO3 B1590192 Methyl 2-amino-5-bromo-3-methoxybenzoate CAS No. 115378-21-7

Methyl 2-amino-5-bromo-3-methoxybenzoate

Cat. No. B1590192
M. Wt: 260.08 g/mol
InChI Key: RVTIPPUCNSLRLU-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-3-methoxybenzoate, also known as MBAM, is a versatile and highly reactive organic compound with a wide range of applications in the scientific research field. MBAM has been studied extensively for its unique properties, which include its ability to act as a catalyst in various chemical reactions, its ability to act as an absorbent for light, and its ability to act as an inhibitor of certain enzymes. MBAM is also known to be a useful reagent in the synthesis of other organic compounds.

Scientific Research Applications

Photodynamic Therapy Applications

A study highlighted the synthesis of new compounds, including derivatives of 5-bromo-2-hydroxy-3-methoxybenzylidene, which showed promising properties as photosensitizers for photodynamic therapy. This therapy is a treatment that uses light to activate a photosensitizer drug, targeting cancerous cells or pathogens. The compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective Type II photodynamic therapy mechanisms, suggesting potential applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Pharmaceutical Intermediates

Research into the synthesis of various pharmaceutical intermediates has explored the utility of related compounds. One study focused on the synthesis of intermediates useful for producing amisulpride, a treatment for schizophrenia, starting from 4-amino-2-hydroxybenzoic acid and undergoing a series of reactions including methylation, thiocyanation, ethylation, and oxidation to yield the final product. This process underscores the role of methyl 2-amino-5-bromo-3-methoxybenzoate in the synthesis of complex molecules for pharmaceutical applications (Wang Yu, 2008).

Antimicrobial Activity

A novel approach to combating microbial resistance involves the synthesis of metal complexes with antimicrobial properties. One study described the synthesis of zinc complexes derived from Schiff bases, which exhibited antibacterial activity against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This research opens avenues for using Methyl 2-amino-5-bromo-3-methoxybenzoate derivatives as potent antimicrobial agents (Chohan, Scozzafava, & Supuran, 2003).

Nonlinear Optical Materials

Investigations into the properties of Methyl 2-amino 5-bromobenzoate have revealed its potential in the development of nonlinear optical (NLO) materials. A study employing density functional theory (DFT) examined the molecular structure, vibrational wavenumbers, and electronic properties, highlighting its promising NLO activity. Such materials are crucial for applications in optical computing, telecommunications, and laser technologies (Saxena, Agrawal, & Gupta, 2015).

properties

IUPAC Name

methyl 2-amino-5-bromo-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTIPPUCNSLRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551935
Record name Methyl 2-amino-5-bromo-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-bromo-3-methoxybenzoate

CAS RN

115378-21-7
Record name Methyl 2-amino-5-bromo-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-amino-3-methoxybenzoate (13.0 g, 71.8 mmol) in DMF (30 mL) was added NBS (14.38 g, 80.8 mmol) at room temperature and the resulting reaction mixture was stirred for 17 h. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by column chromatography (silica gel, 2% to 5% EtOAc in hexanes) to afford methyl 2-amino-5-bromo-3-methoxybenzoate (13.7 g, 73%). 1H NMR consistent.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
14.38 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of compound 53 (22.4 g, 123 mmol) in DMF (250 mL) was added N-bromosuccinimide (21.9 g, 123 mmol) portionwise at 0° C. The mixture was stirred at 0° C. for 0.5 h. To the mixture was added water and extracted with EtOAc (500 mL×2). The combined organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica gel column chromatography to provide the desired compound 54 (27.5 g, 86%) as a white solid.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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